molecular formula C9H15N3O B8380943 2-Cyclopropyl-1-methyl-1-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethylamine

2-Cyclopropyl-1-methyl-1-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethylamine

Cat. No. B8380943
M. Wt: 181.23 g/mol
InChI Key: OGQOHRHKYOOIDU-UHFFFAOYSA-N
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Patent
US09409866B2

Procedure details

To a solution of [2-Cyclopropyl-1-methyl-1-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-carbamic acid benzyl ester (Example 66d, 540 mg, 1.71 mmol) in ethanol (10 ml) under argon atmosphere was added palladium on charcoal 10% (54.7 mg, 514 μmol). The reaction was stirred at room temperature under a pressure of 2.5 bar hydrogen for 2 hours. The reaction mixture was filtered through a pad celite and the filter cake was washed two times with ethanol. The filtrate was evaporated down to dryness to yield the title compound (163 mg, 53%) as crude yellow oil which was used with any purification. MS (ESI, m/z): 182.2 (M+H+).
Name
[2-Cyclopropyl-1-methyl-1-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-carbamic acid benzyl ester
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
54.7 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]([CH3:22])([C:16]1[N:20]=[C:19]([CH3:21])[O:18][N:17]=1)[CH2:12][CH:13]1[CH2:15][CH2:14]1)C1C=CC=CC=1.[H][H]>C(O)C.[Pd]>[CH:13]1([CH2:12][C:11]([NH2:10])([CH3:22])[C:16]2[N:20]=[C:19]([CH3:21])[O:18][N:17]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
[2-Cyclopropyl-1-methyl-1-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-carbamic acid benzyl ester
Quantity
540 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC(CC1CC1)(C1=NOC(=N1)C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
54.7 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad celite
WASH
Type
WASH
Details
the filter cake was washed two times with ethanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated down to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CC(C1=NOC(=N1)C)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 163 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.